
(E)-2-(Acetylmethylene)oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(Acetylmethylene)oxazolidine, also known as AMOZ, is a chemical compound that belongs to the oxazolidinone class of antibiotics. It is a synthetic compound that has been developed as a potential alternative to other antibiotics due to its unique structure and mechanism of action.
Wirkmechanismus
The mechanism of action of (E)-2-(Acetylmethylene)oxazolidine involves inhibition of bacterial protein synthesis by binding to the bacterial ribosome. Specifically, this compound binds to the 50S subunit of the ribosome, preventing the formation of the initiation complex required for protein synthesis. This results in the inhibition of bacterial growth and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is generally well-tolerated in animals. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and kidneys. This compound has been reported to have a half-life of approximately 3 hours in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-2-(Acetylmethylene)oxazolidine is its broad-spectrum activity against a wide range of bacteria and fungi. It has also been shown to have minimal toxicity and is generally well-tolerated in animals. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain situations.
Zukünftige Richtungen
There are several potential future directions for research on (E)-2-(Acetylmethylene)oxazolidine. One area of interest is the development of new formulations that improve solubility and bioavailability. Another area of interest is the investigation of this compound's potential application in the treatment of biofilm-related infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for the development of resistance.
Synthesemethoden
The synthesis of (E)-2-(Acetylmethylene)oxazolidine involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to form the oxazolidinone ring. The resulting compound is this compound. This process is typically carried out using various solvents and reagents under controlled conditions.
Wissenschaftliche Forschungsanwendungen
(E)-2-(Acetylmethylene)oxazolidine has been extensively studied for its potential application in the field of medicine. It has been found to exhibit antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition, this compound has also been shown to have antifungal activity against certain species of fungi.
Eigenschaften
CAS-Nummer |
121373-71-5 |
|---|---|
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(1E)-1-(1,3-oxazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+ |
InChI-Schlüssel |
XNLGAAHYXCUCSF-GQCTYLIASA-N |
Isomerische SMILES |
CC(=O)/C=C/1\NCCO1 |
SMILES |
CC(=O)C=C1NCCO1 |
Kanonische SMILES |
CC(=O)C=C1NCCO1 |
Synonyme |
2-Propanone, 1-(2-oxazolidinylidene)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





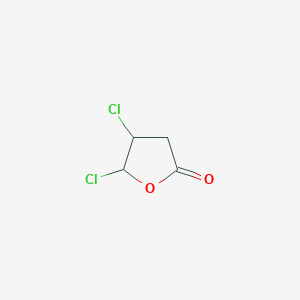
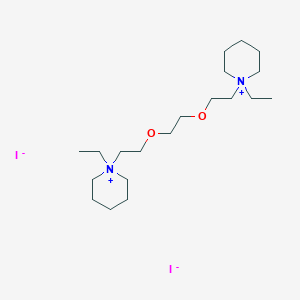
![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)
![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)

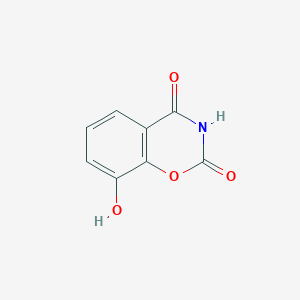
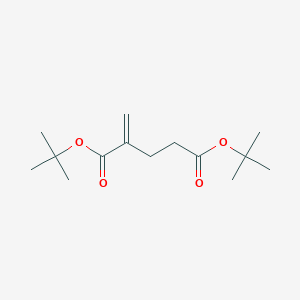
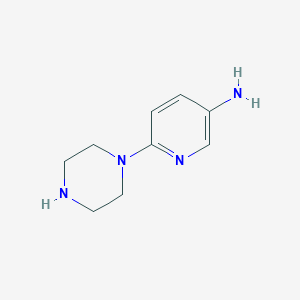
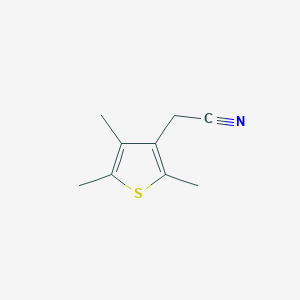
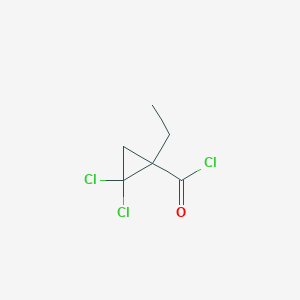
![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)